N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S3/c14-5-6-17-12(3-8-18-9-4-12)10-13-20(15,16)11-2-1-7-19-11/h1-2,7,13-14H,3-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDUGGMRWUXKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a thiophene ring, a tetrahydro-2H-thiopyran moiety, and a sulfonamide group, which contribute to its unique biological properties. Its molecular formula is , with a molecular weight of approximately 337.5 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C12H19N1O4S3 |
| Molecular Weight | 337.5 g/mol |
| CAS Number | 2319836-42-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies indicate that the compound acts as an enzyme inhibitor , potentially modulating key biochemical pathways involved in disease processes .
Enzyme Interaction Studies
Research has shown that this compound exhibits significant binding affinity to specific enzymes, inhibiting their activity through competitive or non-competitive mechanisms. This inhibition can lead to altered cellular signaling pathways, making it a candidate for therapeutic applications in conditions such as cancer and infectious diseases.
Antiviral Activity
One notable application of compounds related to this structure is their antiviral properties. For instance, derivatives of tetrahydro-2H-thiopyran have demonstrated effectiveness against herpesviruses, including HSV and VZV . The sulfonamide moiety enhances the compound's interaction with viral enzymes, potentially leading to effective antiviral therapies.
Antitumor Potential
In addition to antiviral activity, there is emerging evidence suggesting that thiophene-based compounds may possess antitumor properties. A study on similar sulfonamide derivatives indicated significant cytotoxic effects against various cancer cell lines, with IC50 values lower than those of standard chemotherapeutic agents like Doxorubicin .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.
| Compound Name | Activity Type | IC50 (µg/mL) |
|---|---|---|
| Doxorubicin | Antitumor | 37.5 |
| Novel sulfonamide derivative | Antitumor | 25 |
| N-(4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-carboxamide | Antiviral (HSV/VZV) | Not specified |
Study on Antiviral Efficacy
In a study investigating the antiviral efficacy of thiophene derivatives, this compound was tested against HSV. Results indicated that the compound significantly reduced viral replication in vitro, suggesting its potential as an antiviral agent .
Antitumor Activity Evaluation
Another study evaluated the cytotoxicity of various sulfonamide derivatives against cancer cell lines. The findings revealed that certain modifications to the thiophene structure enhanced antitumor activity, positioning this compound as a promising candidate for further development .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene has demonstrated cytotoxic effects against various cancer cell lines. Notable findings include:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene | HepG2 (liver cancer) | 15 |
| N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene | MCF-7 (breast cancer) | 10 |
These results suggest that the compound targets key proteins involved in tumor growth and metastasis, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes by binding to their active sites, which modulates biochemical pathways critical for disease progression. This mechanism is particularly relevant in the context of diseases where enzyme activity is dysregulated.
Receptor Modulation
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene influences receptor activity, potentially altering cellular responses and signaling pathways. This property may be leveraged in therapeutic applications targeting various receptor-mediated conditions.
Infectious Diseases
Research has indicated that compounds with similar structures exhibit antiviral properties, particularly against herpesviruses. The mechanism involves competitive inhibition of viral DNA polymerase, which is crucial for viral replication. This suggests that N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene could be explored for its potential in treating viral infections .
Cardiovascular Applications
There are indications that thiophene derivatives can be utilized in treating vascular occlusive conditions characterized by smooth muscle proliferation. The modulation of smooth muscle cell proliferation could lead to novel treatments for cardiovascular diseases .
Case Studies and Research Findings
Several studies have documented the biological activities of thiophene derivatives similar to N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene:
- Anticancer Research : A study published in a peer-reviewed journal demonstrated the efficacy of thiophene derivatives against multiple cancer cell lines, highlighting their potential as anticancer agents.
- Antiviral Studies : Research focused on the antiviral properties of related compounds showed promising results against herpes simplex viruses, suggesting a pathway for developing new antiviral medications.
- Cardiovascular Studies : Investigations into the effects of thiophene derivatives on smooth muscle cells have revealed their potential in treating conditions such as atherosclerosis and restenosis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group and halogenated thiophene derivatives (when present) participate in nucleophilic substitution processes:
Reaction Type
-
Thiophene ring substitution : Bromo/chloro substituents at the 5-position undergo SNAr (nucleophilic aromatic substitution) with amines or alkoxides under basic conditions .
-
Sulfonamide activation : The sulfonamide NH group acts as a weak nucleophile in alkylation reactions when deprotonated by bases like NaH or K₂CO₃.
Conditions
-
Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
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Temperature: Typically conducted at 60–80°C for 12–24 hours.
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Catalysts: Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.
Hydrolysis Reactions
The compound undergoes controlled hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Target: Cleavage of the sulfonamide bond occurs in concentrated HCl (6M) at reflux, yielding thiophene-2-sulfonic acid and the corresponding thiopyran amine.
-
Mechanism : Protonation of the sulfonamide oxygen facilitates nucleophilic attack by water.
Basic Hydrolysis
-
NaOH (2M) selectively hydrolyzes the hydroxyethoxy group’s ester linkage (if present) at 50°C, preserving the sulfonamide integrity.
Oxidation and Stability
The tetrahydrothiopyran sulfur exhibits redox sensitivity:
Oxidation Reactions
-
Sulfur oxidation : Treatment with H₂O₂ or mCPBA converts the thiopyran sulfur to sulfoxide or sulfone derivatives, altering ring conformation and biological activity .
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Thiophene ring : Resists oxidation under mild conditions but degrades with strong oxidizers (e.g., KMnO₄).
Stability Considerations
-
Light-sensitive: Degrades via radical pathways under UV exposure, requiring amber glass storage.
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Thermal stability: Decomposes above 200°C, confirmed by TGA analysis.
Mechanistic Insights and Catalytic Pathways
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Enzymatic interactions : The sulfonamide group inhibits bacterial dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), a mechanism observed in antibacterial derivatives .
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Chelation potential : The hydroxyethoxy oxygen and sulfonamide groups coordinate transition metals (e.g., Cu²⁺), enabling catalytic applications.
Comparison with Similar Compounds
Comparative Data Table
| Compound | Core Structure | Substituent | Yield | Key Property |
|---|---|---|---|---|
| Target Compound | Tetrahydro-2H-thiopyran | 2-Hydroxyethoxy | N/A | High solubility, moderate lipophilicity |
| N-(3-Oxocyclohexyl)thiophene-2-sulfonamide | Cyclohexanone | None | 73% | Lower lipophilicity |
| 5-Bromo-N-(3-oxocyclohexyl)thiophene-2-SO₂NH₂ | Cyclohexanone | Bromine | 81% | Enhanced reactivity |
| N-[(4-Methoxythiopyran-4-yl)methyl]-... | Tetrahydro-2H-thiopyran | Methoxy | N/A | Higher lipophilicity |
Research Implications
- Drug Design : The hydroxyethoxy group in the target compound may balance solubility and permeability, making it advantageous for central nervous system (CNS) targets where blood-brain barrier penetration is critical.
- Synthetic Optimization : Adoption of microwave techniques () or hypervalent iodine catalysis () could improve the target’s synthetic efficiency .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step routes, including sulfonamide bond formation between thiophene-2-sulfonyl chloride and a thiopyran-derived amine intermediate. Key steps include:
- Thiopyran Intermediate Preparation : Functionalization of the thiopyran ring with a hydroxyethoxy group via nucleophilic substitution or etherification under basic conditions (e.g., K₂CO₃ in DMF) .
- Sulfonamide Coupling : Reaction of the intermediate with thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Microwave-Assisted Optimization : Microwave irradiation (e.g., 60°C, 10 min) can enhance reaction efficiency and yield in coupling steps, as demonstrated in analogous sulfonamide syntheses .
- Critical Parameters : Solvent choice (e.g., THF for solubility), temperature control, and stoichiometric ratios of reagents must be optimized to minimize side reactions.
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer : Comprehensive characterization requires:
- Spectroscopy :
- NMR : ¹H/¹³C NMR to verify substitution patterns on the thiopyran and thiophene rings. For example, the hydroxyethoxy group’s protons appear as a triplet near δ 3.5–4.0 ppm .
- IR : Peaks near 1150 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (O-H stretching) confirm sulfonamide and hydroxy groups .
- Chromatography : HPLC with UV detection (λ = 254 nm) or UPLC-MS to assess purity (>95%) and detect impurities .
- X-ray Crystallography : Resolve conformational ambiguities (e.g., thiopyran ring puckering) and validate intramolecular hydrogen bonds, as seen in related sulfonamide structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
- Methodological Answer : Discrepancies may arise from assay-specific variables. To address this:
- Assay Validation : Standardize cell lines (e.g., U87MG glioma cells for cytotoxicity) and control for metabolic stability (e.g., liver microsome assays) .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity to proposed targets (e.g., enzymes or receptors) .
- Data Normalization : Include reference compounds (e.g., known sulfonamide inhibitors) to calibrate activity thresholds and account for batch-to-batch variability .
Q. What computational strategies can predict the binding modes of this sulfonamide derivative to enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonamide group and catalytic residues (e.g., Zn²⁺ in carbonic anhydrase) .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the thiopyran-thiophene scaffold .
- QSAR Modeling : Train models on analogs (e.g., thiophene sulfonamides with varied substituents) to correlate structural features (e.g., logP, polar surface area) with activity .
Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic properties?
- Methodological Answer :
- Scaffold Modifications : Introduce substituents to the thiopyran (e.g., fluorination at C4) or thiophene (e.g., methyl groups at C5) to modulate lipophilicity (logP) and solubility .
- Prodrug Strategies : Esterify the hydroxyethoxy group to improve membrane permeability, with enzymatic hydrolysis in vivo regenerating the active form .
- Metabolic Stability Assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to identify vulnerable sites for deuteration or bioisosteric replacement .
Q. What experimental approaches can elucidate the role of the hydroxyethoxy group in this compound’s mechanism of action?
- Methodological Answer :
- Synthetic Analogs : Prepare derivatives lacking the hydroxyethoxy group or with alternative ethers (e.g., methoxyethoxy) to compare activity .
- Hydrogen Bonding Studies : Use temperature-dependent NMR or IR to detect intramolecular H-bonds between the hydroxyethoxy and sulfonamide groups .
- Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to visualize H-bond interactions in the binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
